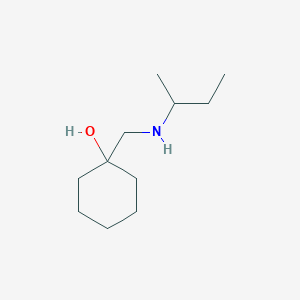
1-((sec-Butylamino)methyl)cyclohexan-1-ol
Übersicht
Beschreibung
1-((sec-Butylamino)methyl)cyclohexan-1-ol, also known as s-BAMCH, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in various experiments, from biochemical and physiological research to synthetic methods. With its unique properties, s-BAMCH can be used to create a range of products and develop new methods of synthesis.
Wissenschaftliche Forschungsanwendungen
Environmental Applications and Solvent Recovery
Cyclohexane and sec-butyl alcohol, components related to 1-((sec-Butylamino)methyl)cyclohexan-1-ol, are pivotal in the pharmaceutical and chemical industries. Their separation from azeotropic mixtures is crucial for environmental safety, solvent recycling, and sustainable development. Innovative approaches like thermal coupling extractive distillation combined with heat pumps have shown promise in improving thermoeconomic and environmental performance, thus providing a path for enhanced separation and recovery of valuable organics in an energy-efficient manner (Zhu et al., 2021).
Catalysis and Synthesis
The compound plays a role in asymmetric catalysis, particularly in the enantioselective phenylation of cis-cyclohexan-1,2-diol, demonstrating its utility in producing optically active compounds. This application is significant in synthesizing compounds with specific chirality, a property crucial in many pharmaceuticals (Brunner et al., 1986).
Polymerization and Materials Science
In materials science, sec-butyllithium, a related reagent, is used in the polymerization process. However, its reaction with m-diisopropenylbenzene has been found not to yield the diadduct quantitatively, suggesting limitations in its use as a difunctional initiator for anionic polymerization. This insight is crucial for developing new polymerization methods and improving existing ones (Cameron & Buchan, 1979).
Drug Synthesis and Medicinal Chemistry
The synthesis of novel compounds like α-aminophosphonates, which contain sterically hindered phenol fragments, demonstrates the utility of related amines in medicinal chemistry. These compounds, synthesized from reactions with aliphatic amines, offer potential in developing new pharmaceuticals (Gibadullina et al., 2013).
Chemical Reactions and Mechanisms
The intramolecular cyclization of 3,4-epoxy-alcohols to form oxetans, involving compounds structurally similar to 1-((sec-Butylamino)methyl)cyclohexan-1-ol, highlights the chemical's role in understanding reaction mechanisms and synthetic pathways in organic chemistry (Murai et al., 1976).
Eigenschaften
IUPAC Name |
1-[(butan-2-ylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(2)12-9-11(13)7-5-4-6-8-11/h10,12-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXCXZSODWTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((sec-Butylamino)methyl)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)
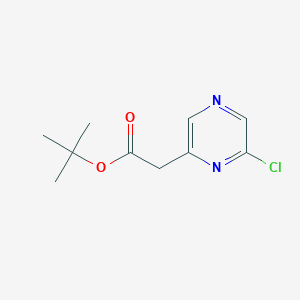
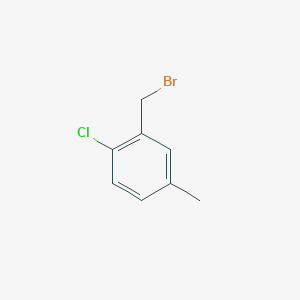
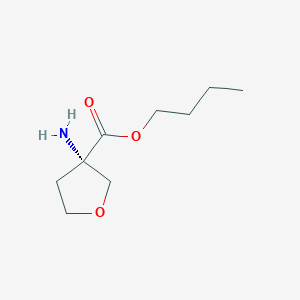
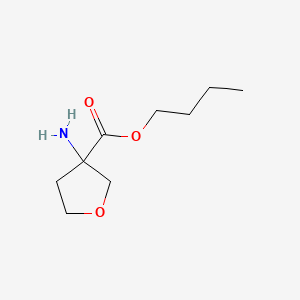
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)

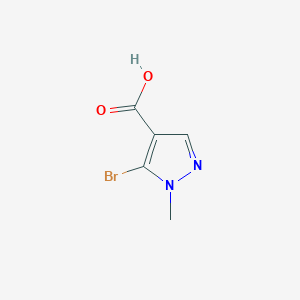
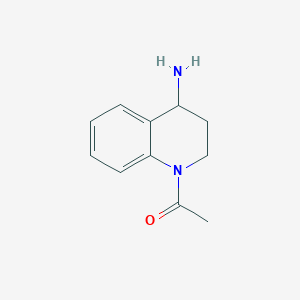
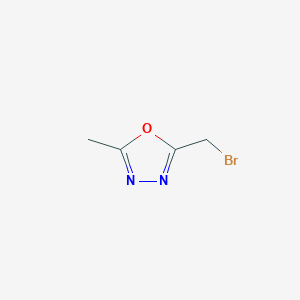
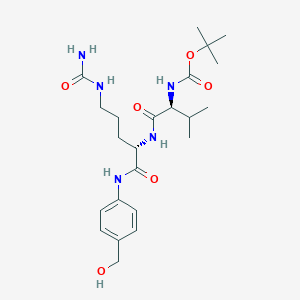
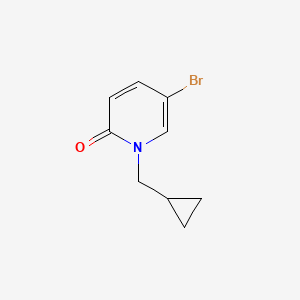
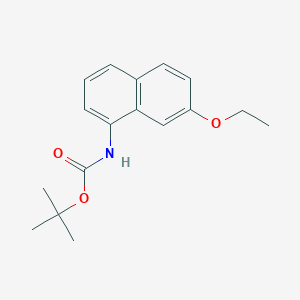
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)